molecular formula C13H19NO5S B2716750 tert-butyl N-(4-methoxyphenyl)-N-(methylsulfonyl)carbamate CAS No. 339018-62-1

tert-butyl N-(4-methoxyphenyl)-N-(methylsulfonyl)carbamate

Cat. No.: B2716750
CAS No.: 339018-62-1
M. Wt: 301.36
InChI Key: URIAAELLUWWGDR-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-methoxyphenyl)-N-(methylsulfonyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical research, due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-methoxyphenyl)-N-(methylsulfonyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-methoxyphenyl isocyanate and methylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-methoxyphenyl)-N-(methylsulfonyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Hydroxyl or carbonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-methoxyphenyl)-N-(methylsulfonyl)carbamate would depend on its specific biological target. Generally, carbamates can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-phenylcarbamate: Lacks the methoxy and methylsulfonyl groups.

    Tert-butyl N-(4-methoxyphenyl)carbamate: Lacks the methylsulfonyl group.

    Tert-butyl N-(methylsulfonyl)carbamate: Lacks the methoxyphenyl group.

Uniqueness

Tert-butyl N-(4-methoxyphenyl)-N-(methylsulfonyl)carbamate is unique due to the presence of both the methoxyphenyl and methylsulfonyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

tert-butyl N-(4-methoxyphenyl)-N-methylsulfonylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S/c1-13(2,3)19-12(15)14(20(5,16)17)10-6-8-11(18-4)9-7-10/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIAAELLUWWGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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